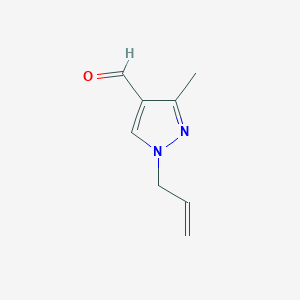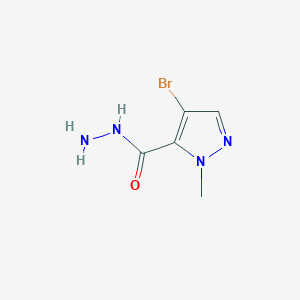![molecular formula C14H11FO2 B1270054 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 327107-49-3](/img/structure/B1270054.png)
2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid
説明
2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid is a compound with notable interest in various chemical and pharmaceutical research areas due to its unique structural and functional properties. The interest in this compound largely stems from its potential utility in synthesizing novel materials and its role in various chemical reactions.
Synthesis Analysis
The synthesis of similar fluorinated biphenyl acetic acids involves multiple steps, including refluxing starting materials like fluorophenols with chloroacetates in specific solvents. For example, 2-(4-fluorophenoxy) acetic acid was synthesized from 4-fluoro-phenol with ethyl chloroacetate in acetone, showcasing the typical approach to synthesizing complex fluorinated organic compounds (Prabhuswamy et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using crystallography, demonstrating how they crystallize in specific systems and providing detailed information on their geometric parameters. For instance, the mentioned compound crystallizes in the monoclinic crystal system, with detailed unit cell parameters provided, illustrating the importance of crystallography in understanding the structural aspects of these molecules (Prabhuswamy et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are explored through various analyses, including Hirshfeld surface analysis and density functional theory (DFT) calculations. These analyses reveal the molecule's kinetic stability, reactivity, and the nature of intermolecular interactions within the crystal structure, offering insights into how these compounds participate in chemical reactions (Prabhuswamy et al., 2021).
Physical Properties Analysis
The physical properties of fluorinated biphenyl acetic acids, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are often determined through thermal and spectroscopic methods, contributing to our understanding of the compound's behavior in various conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are pivotal for the application of these compounds in chemical synthesis and drug development. Studies typically employ spectroscopic methods to elucidate these properties, offering a comprehensive understanding of the compound's chemical behavior.
- Synthesis, crystal structure elucidation, and properties analysis of 2-(4-fluorophenoxy) acetic acid and related compounds provide foundational knowledge on the synthesis and characterization of fluorinated acetic acid derivatives, contributing to our understanding of their molecular and chemical properties (Prabhuswamy et al., 2021).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Toxicity Analysis: Derivatives of 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid have been synthesized and examined for their physical-chemical properties and acute toxicity. These compounds are found to be practically non-toxic or low-toxic, indicating potential for safe applications in various fields (Salionov, 2015).
Biological Activities and Applications
- Biological Significance of Triazole Derivatives: A study on the triazole derivatives of this compound revealed significant analgesic potential, highlighting its relevance in medical and pharmaceutical research (Zaheer et al., 2021).
- Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of this compound and related compounds at a nickel cathode demonstrates its utility in chemical synthesis processes (Raju et al., 2002).
- Tyrosinase Inhibitors for Pharmaceutical Uses: Novel biphenyl ester derivatives, including those based on this compound, have shown significant anti-tyrosinase activities, making them candidates for treatments in pharmaceutical applications (Kwong et al., 2017).
- Anti-Inflammatory and Analgesic Activities: The compound's derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating its potential use in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 3-biphenyl-4’-fluoro-acetic acid may also interact with various cellular targets.
Mode of Action
It’s likely that the compound interacts with its targets via electrophilic substitution, similar to other aromatic compounds . The presence of a fluorine atom may enhance the compound’s reactivity, as fluorine is highly electronegative and can influence the electronic properties of the biphenyl system.
Biochemical Pathways
The compound may be involved in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the transmetalation of organoboron compounds to palladium, which could be a key step in the compound’s biochemical activity .
Pharmacokinetics
The compound’s molecular weight (23024 g/mol) suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that 3-biphenyl-4’-fluoro-acetic acid may have similar effects.
Action Environment
The action of 3-biphenyl-4’-fluoro-acetic acid may be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound may participate are known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a variety of conditions.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXYIKRLCYNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362709 | |
| Record name | 3-biphenyl-4'-fluoro-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327107-49-3 | |
| Record name | 3-biphenyl-4'-fluoro-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327107-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)






